molecular formula C17H13NO5 B2625720 N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide CAS No. 338755-93-4

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide

Cat. No. B2625720
CAS RN: 338755-93-4
M. Wt: 311.293
InChI Key: RQGKTXNLARSZCV-UHFFFAOYSA-N
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Description

“N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide” is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class .


Molecular Structure Analysis

The molecular structure of “N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide” would likely include a benzopyrone nucleus, characteristic of coumarin, and a methoxybenzamide group .

Scientific Research Applications

Synthesis and Bio-Evaluation of Derivatives

Research has been conducted on novel derivatives synthesized from the core structure related to "N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide." These compounds have been tested for various biological activities including antimicrobial, antifungal, and antimalarial activities. The synthesis involves complex chemical reactions leading to the formation of compounds with potential biological applications. For instance, derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide were synthesized and showed promising results in preliminary bio-evaluation tests (Shah et al., 2016).

Antibacterial Effects and Synthesis of New Derivatives

Another study focused on the organic synthesis of new derivatives of 4-hydroxy-chromen-2-one, demonstrating significant antibacterial activity. These compounds were synthesized and characterized using various analytical methods, highlighting the chemical versatility of the chromen-2-one core for developing novel antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Properties Exploration

Further investigations into the antioxidant properties of 4-hydroxycoumarin derivatives, closely related to the chemical structure of interest, revealed significant potential. These studies indicate the ability of such derivatives to scavenge free radicals, contributing to their antioxidant capacity. This property could be beneficial in designing drugs aimed at mitigating oxidative stress-related diseases (Stanchev et al., 2009).

Novel Class of Potential Antibacterial and Antifungal Agents

The synthesis of new oxadiazole derivatives containing 2H-chromen-2-one moiety has been explored for their antibacterial and antifungal properties. These studies showcase the therapeutic potential of these derivatives in combating microbial infections, underscoring the significant bioactivity associated with the chromen-2-one structure (Mahesh et al., 2022).

GPR35 Agonist Potential

Some derivatives have been identified as potent and selective agonists for GPR35, an orphan G protein-coupled receptor, highlighting a novel application in receptor biology and potential therapeutic targeting. This discovery opens new avenues for research into GPR35's role in physiology and disease, with chromen-2-one derivatives serving as key tools (Thimm et al., 2013).

properties

IUPAC Name

N-(7-hydroxy-2-oxochromen-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c1-22-13-6-3-10(4-7-13)16(20)18-14-8-11-2-5-12(19)9-15(11)23-17(14)21/h2-9,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGKTXNLARSZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C(C=C3)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-hydroxy-2-oxo-2H-chromen-3-yl)-4-methoxybenzamide

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